

# An In-Depth Technical Guide to the Toxicology of Dimercaprol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dimercaprol*

Cat. No.: *B125519*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Dimercaprol**, also known as British Anti-Lewisite (BAL), is a chelating agent developed during World War II as an antidote to the arsenic-based chemical warfare agent Lewisite.[1] Today, its primary clinical use is in the treatment of heavy metal poisoning, particularly from arsenic, gold, and inorganic mercury.[1][2] It is also used as an adjunct with edetate calcium disodium (CaNa<sub>2</sub>EDTA) for severe lead poisoning.[1][3] Despite its therapeutic efficacy, **dimercaprol** possesses a narrow therapeutic index and is associated with a range of toxic effects, making a thorough understanding of its toxicology crucial for its safe and effective use.[2][3]

## Mechanism of Action and Toxicology

**Dimercaprol's** therapeutic and toxic effects are rooted in its chemical structure, which features two sulfhydryl (-SH) groups. These groups have a high affinity for and form stable five-membered ring complexes with certain heavy metals.[1][4] This chelation process sequesters the metal ions, preventing them from binding to and inactivating essential endogenous sulfhydryl-containing enzymes, thereby mitigating their toxicity and promoting their excretion.[3][5]

However, the very reactivity of these sulfhydryl groups also contributes to **dimercaprol's** inherent toxicity. The molecular mechanisms underlying its adverse effects are not fully elucidated but are thought to involve interactions with endogenous metabolic processes and signaling pathways.

## Quantitative Toxicological Data

The acute toxicity of **dimercaprol** has been evaluated in several animal models. The following tables summarize the available quantitative data.

Acute Toxicity Data for Dimercaprol			
Species	Route of Administration	Toxicity Value	Reference
Rat	Intramuscular (IM)	LD50: ~105 mg/kg	[6]
Rat	Intraperitoneal (IP)	LD50: 140 mg/kg	[6]
Mouse	Intraperitoneal (IP)	LD80: ~125 mg/kg	[6]

LD50: Lethal dose for 50% of the test population. LD80: Lethal dose for 80% of the test population.

Data on No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) from repeated-dose studies, as well as comprehensive reproductive and developmental toxicity data, are not readily available in the public domain. The absence of this information highlights a significant gap in the complete toxicological profile of **dimercaprol**.

## Adverse Effects

**Dimercaprol** administration is associated with a wide spectrum of adverse effects, many of which are dose-dependent.[1]

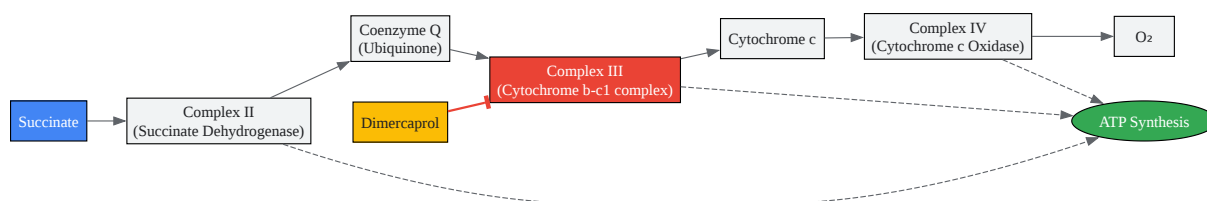
System Organ Class	Adverse Effects	References
Cardiovascular	Hypertension, Tachycardia	[1][7]
Nervous System	Headache, Paresthesia (tingling), Tremors, Seizures (at high doses)	[7][8]
Gastrointestinal	Nausea, Vomiting, Abdominal pain, Salivation	[1][7]
Local	Pain at injection site, Sterile abscesses	[7]
Ocular	Conjunctivitis, Lacrimation, Blepharospasm	[1]
Renal	Nephrotoxicity (especially with pre-existing renal impairment)	[7][9]
Hematological	Hemolysis (in G6PD deficient patients)	[1]
General	Fever (especially in children), Burning sensation (lips, mouth, throat), Feeling of constriction in the throat or chest	[7]

## Signaling Pathways Implicated in Dimercaprol Toxicity

While research into the specific signaling pathways affected by **dimercaprol** is ongoing, two key areas have been identified: inhibition of the mitochondrial respiratory chain and modulation of the mitogen-activated protein kinase (MAPK) pathway.

### Inhibition of Mitochondrial Respiratory Chain

**Dimercaprol** has been shown to inhibit the mitochondrial respiratory chain at Complex III (cytochrome b-c1 complex).[10] This inhibition disrupts the electron transport chain, a critical process for cellular energy (ATP) production.



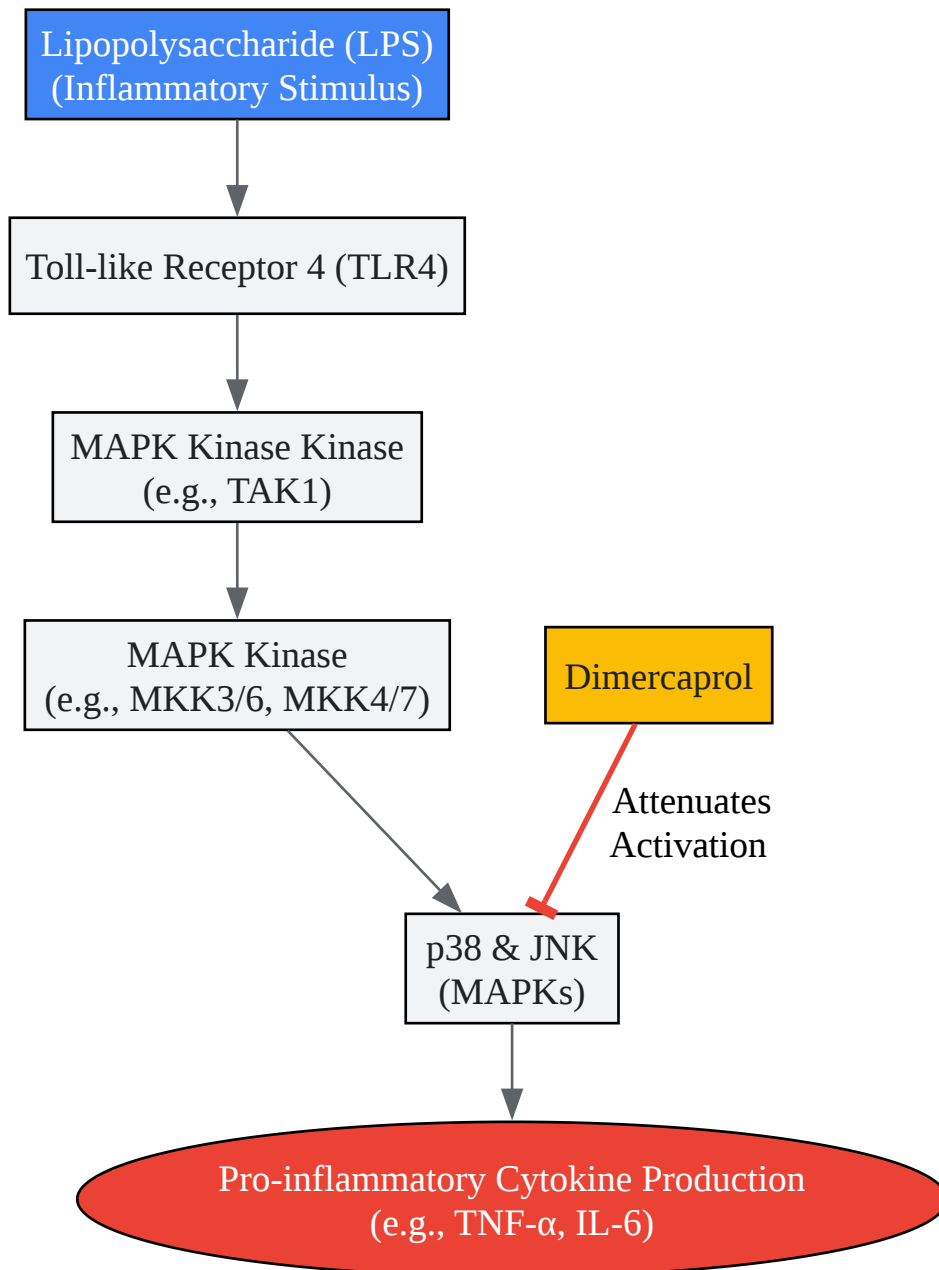
[Click to download full resolution via product page](#)

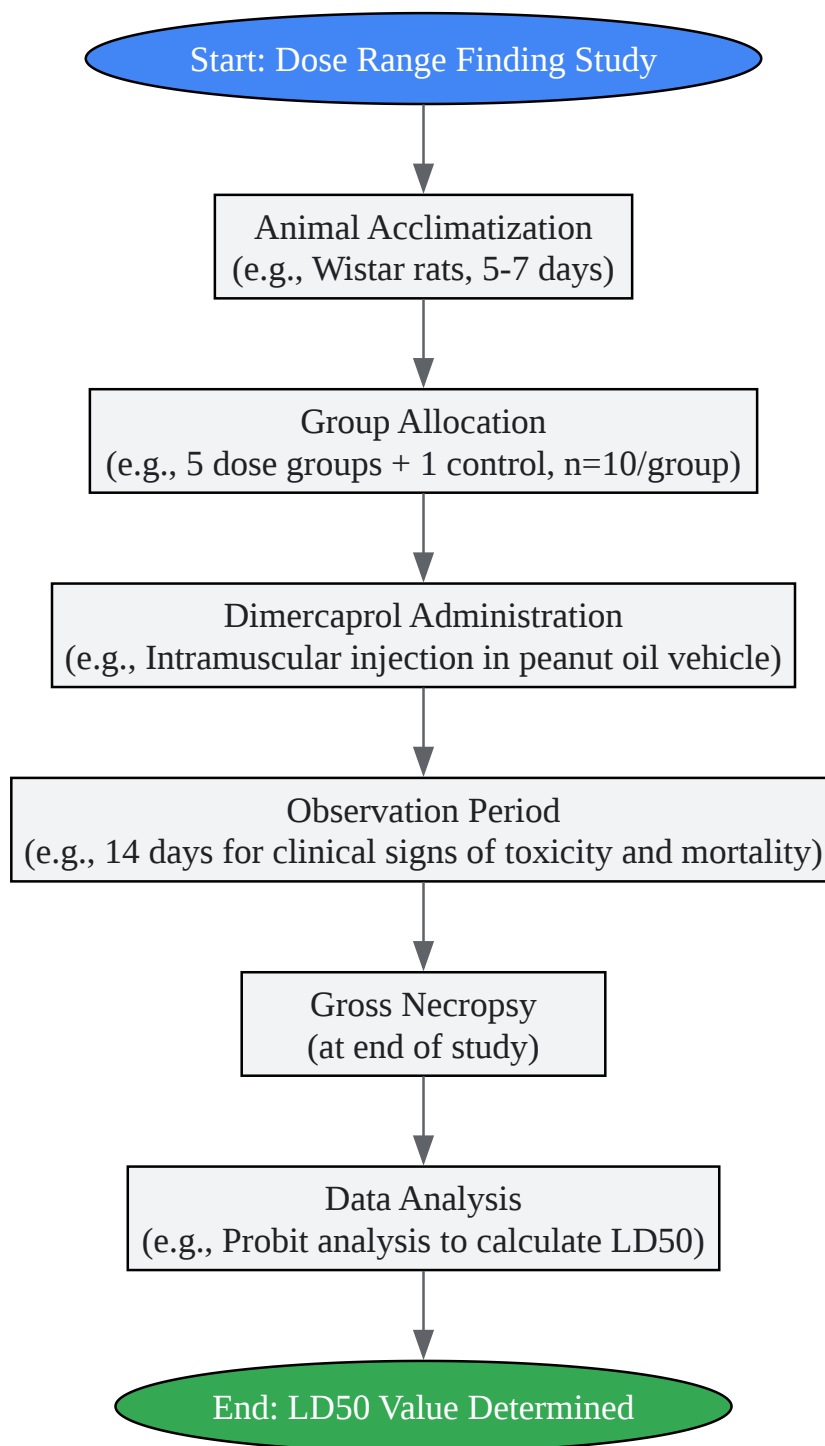
**Dimercaprol** inhibits the mitochondrial respiratory chain at Complex III.

The precise mechanism involves **dimercaprol** interfering with electron transfer between cytochromes b and c within Complex III. This disruption can lead to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), contributing to cellular damage.

## Modulation of MAPK Signaling Pathway in Microglia

In the central nervous system, **dimercaprol** has been observed to attenuate the activation of the MAPK signaling pathway in microglia, the resident immune cells of the brain. The MAPK pathway is a critical regulator of inflammatory responses.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dimercaprol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is Dimercaprol used for? [synapse.patsnap.com]
- 3. Dimercaprol - Wikipedia [en.wikipedia.org]
- 4. Dimercaprol is An Acrolein Scavenger that Mitigates Acrolein-mediated PC-12 Cells Toxicity and Reduces Acrolein in Rat Following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. researchgate.net [researchgate.net]
- 7. litfl.com [litfl.com]
- 8. Dimercaprol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. eEML - Electronic Essential Medicines List [list.essentialmeds.org]
- 10. Inhibition of Mitochondrial Complex III Causes Dopaminergic Neurodegeneration by Redox Stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Toxicology of Dimercaprol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125519#understanding-the-toxicology-of-dimercaprol-itself]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)